4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine
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Overview
Description
4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine is a heterocyclic compound that features a unique fusion of oxazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been shown to target protein kinases, which play active roles in signal transduction pathways in humans . Dysfunction of these kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .
Mode of Action
Similar compounds have been shown to inhibit protein kinases, leading to a reduction in the phosphorylation processes in cells . This can alter many important cellular activities such as cell division, survival, and apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the pathways related to cell proliferation, which are regulated by protein kinases .
Pharmacokinetics
Similar compounds have been shown to have suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of examined cell lines .
Preparation Methods
The synthesis of 4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring. Common reagents used in these reactions include phosphorus oxychloride, polyphosphoric acid, and sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential as a kinase inhibitor and antiviral agent.
Industry: It is utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 4-{3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl}morpholine include other oxazolo[5,4-d]pyrimidine derivatives. These compounds share the fused ring structure but may differ in their substituents, leading to variations in their biological activities and applications . Examples of similar compounds include:
- 3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
This compound stands out due to its unique combination of the oxazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-4-morpholin-4-yl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-8-9(14-2-4-15-5-3-14)11-6-12-10(8)16-13-7/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZUTYMRKFZEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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